REACTION_CXSMILES
|
[Cl:1]C(Cl)(O[C:5](=[O:11])[O:6][C:7](Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[CH:15]=[CH:16][C:17](CO)=[C:18]([NH:20][CH:21]2[CH2:26][CH2:25][N:24](C(OC(C)(C)C)=O)[CH2:23][CH2:22]2)[CH:19]=1.C(N(CC)C(C)C)(C)C>O1CCCC1>[ClH:1].[Cl:13][C:14]1[CH:15]=[CH:16][C:17]2[CH2:7][O:6][C:5](=[O:11])[N:20]([CH:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)[C:18]=2[CH:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
|
product
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)NC1CCN(CC1)C(=O)OC(C)(C)C)CO
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Name
|
|
Quantity
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5.2 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the precipitate filtered
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Type
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CUSTOM
|
Details
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the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate/toluene
|
Type
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DISSOLUTION
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Details
|
The product was dissolved in dichloromethane
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Type
|
ADDITION
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Details
|
a solution of hydrogen chloride in 1,4-dioxane added
|
Type
|
CUSTOM
|
Details
|
After 2 h the solvent was removed under reduced pressure
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
Cl.ClC1=CC2=C(COC(N2C2CCNCC2)=O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |